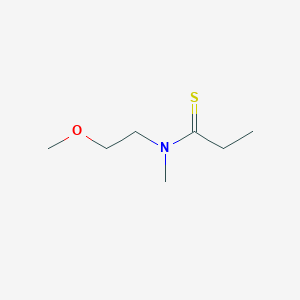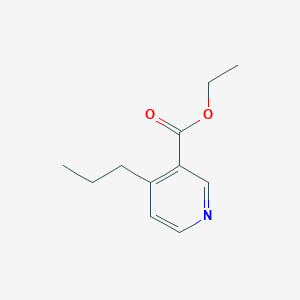
Ethyl 4-propylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-propylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (niacin) and is characterized by the presence of an ethyl group and a propyl group attached to the nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Nicotinic acid, ethanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.
Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-propylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:
Methyl nicotinate: Similar ester with a methyl group instead of an ethyl and propyl group.
Ethyl nicotinate: Contains only an ethyl group attached to the nicotinic acid moiety.
Propyl nicotinate: Contains only a propyl group attached to the nicotinic acid moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to other nicotinic acid esters.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
MXPISRLJXUZZOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=NC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



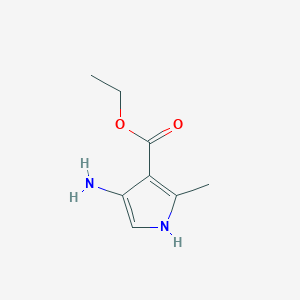
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)



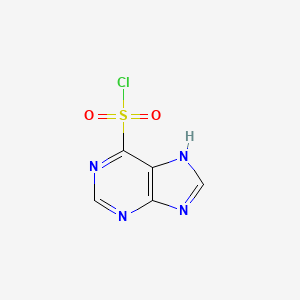
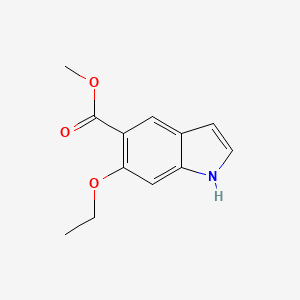

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
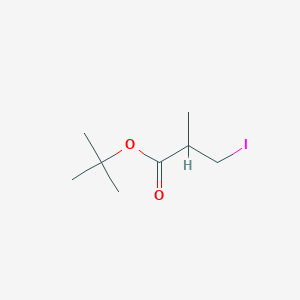

![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
